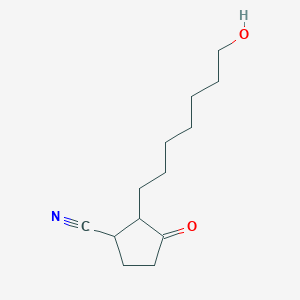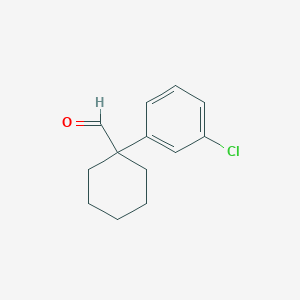
1-(3-Chlorophenyl)cyclohexanecarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chlorophenyl)cyclohexanecarbaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a cyclohexane ring bonded to a 3-chlorophenyl group and an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3-Chlorophenyl)cyclohexanecarbaldehyde can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-chlorobenzene with cyclohexanecarboxylic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Chlorophenyl)cyclohexanecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed:
Oxidation: 1-(3-Chlorophenyl)cyclohexanecarboxylic acid.
Reduction: 1-(3-Chlorophenyl)cyclohexane-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(3-Chlorophenyl)cyclohexanecarbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes. It serves as a model substrate for investigating the mechanisms of aldehyde dehydrogenases.
Medicine: Research into potential pharmaceutical applications includes exploring its role as a precursor for drug development. Its structural features may contribute to the design of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(3-Chlorophenyl)cyclohexanecarbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the formation of Schiff bases. This interaction can modulate the activity of enzymes and affect various biochemical pathways. The compound’s reactivity with nucleophiles makes it a useful tool for studying enzyme mechanisms and protein modifications.
Comparación Con Compuestos Similares
1-(4-Chlorophenyl)cyclohexane-carbaldehyde: Similar structure but with the chlorine atom at the para position.
1-(3-Bromophenyl)cyclohexane-carbaldehyde: Similar structure but with a bromine atom instead of chlorine.
1-(3-Chlorophenyl)cyclohexanecarboxylic acid: The aldehyde group is oxidized to a carboxylic acid.
Uniqueness: 1-(3-Chlorophenyl)cyclohexanecarbaldehyde is unique due to the specific positioning of the chlorine atom on the phenyl ring and the presence of both a cyclohexane ring and an aldehyde group
Propiedades
Fórmula molecular |
C13H15ClO |
|---|---|
Peso molecular |
222.71 g/mol |
Nombre IUPAC |
1-(3-chlorophenyl)cyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C13H15ClO/c14-12-6-4-5-11(9-12)13(10-15)7-2-1-3-8-13/h4-6,9-10H,1-3,7-8H2 |
Clave InChI |
LSLQXNUTQWDYBM-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(C=O)C2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


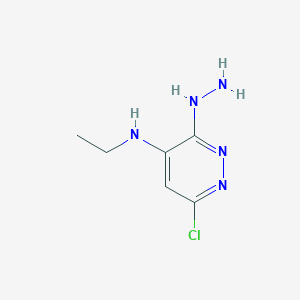

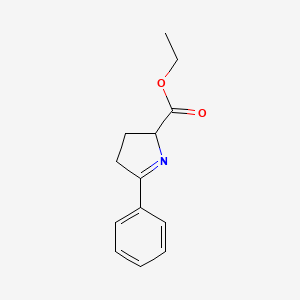
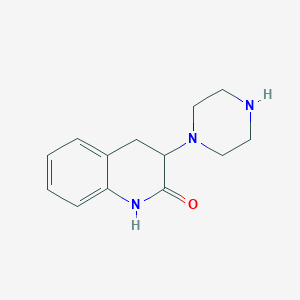
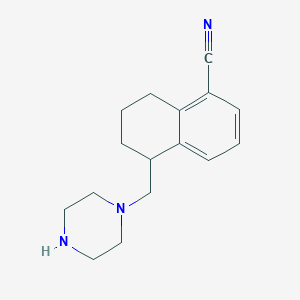
![1-Propanesulfonic acid, 3-[(1-ethylpropyl)amino]-](/img/structure/B8613567.png)
![1-[(4-Ethynylphenoxy)methyl]-3-fluorobenzene](/img/structure/B8613568.png)
![5,6,7,8-tetrahydro-2-(phenoxymethyl)-4H-thiazolo[5,4-c]azepin-4-one](/img/structure/B8613570.png)
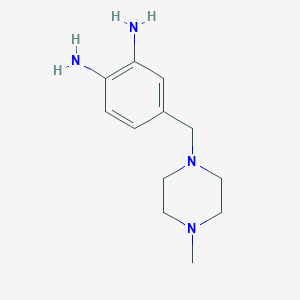
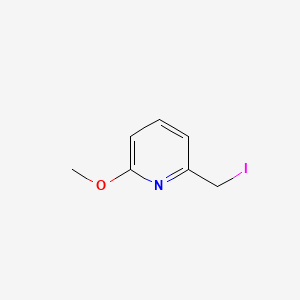
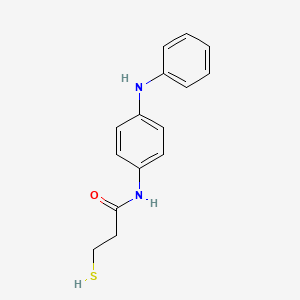
![7-Bromo-4-methylsulfanylthieno[3,2-d]pyrimidine](/img/structure/B8613641.png)
